6-Chloromethyl Lumazine
Description
6-Chloromethyl Lumazine is a synthetic lumazine derivative characterized by a chloromethyl substituent at position 6 of the pteridine ring. Lumazines are pivotal intermediates in riboflavin (vitamin B2) biosynthesis, where lumazine synthase catalyzes the penultimate step to form 6,7-dimethyl-8-ribityllumazine, which riboflavin synthase subsequently converts to riboflavin .
Properties
Molecular Formula |
C₇H₅ClN₄O₂ |
|---|---|
Molecular Weight |
212.59 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Properties of Lumazine Derivatives
Key Observations :
- Spectral Behavior : Unlike 6,7,8-trimethyllumazine, which forms tricyclic anions under alkaline conditions, this compound may exhibit distinct spectral shifts due to the electron-withdrawing chlorine atom .
- Natural vs. Synthetic Derivatives : Terrelumamides, with carboxylic acid substituents, demonstrate pharmacological utility (e.g., insulin sensitivity), while synthetic derivatives prioritize enzyme inhibition .
Inhibitory Activity Against Lumazine Synthase
Table 2: Inhibitory Potency of Lumazine Derivatives
Key Findings :
- Chain Length Dependence: Carboxyalkyl derivatives (e.g., compound 22) show optimal activity with a 3-carbon chain, while phosphonoxyalkyl analogs lose potency with shorter chains .
- Binding Specificity : Purinetrione inhibitors exhibit high specificity for M. tuberculosis lumazine synthase due to interactions with conserved residues like Arg128, unlike broader-spectrum carboxyalkyl derivatives .
- Chloromethyl Group Impact : While direct data are lacking, the chloromethyl group in this compound may mimic the transition state of lumazine synthase substrates, similar to phosphate-containing inhibitors .
Q & A
Basic: What are the primary synthetic routes for 6-Chloromethyl Lumazine derivatives, and how do reaction conditions influence yield?
Answer:
this compound derivatives are typically synthesized via nucleophilic substitution or halogenation of lumazine precursors. For example, one-step protocols using perchloric acid-mediated co-crystallization can stabilize reactive intermediates like chloromethyl groups . Reaction pH (optimally 4–6) and temperature (20–40°C) are critical to avoid hydrolysis of the chloromethyl moiety. Yield optimization requires monitoring by LC-MS for byproduct formation (e.g., demethylated analogs) .
Basic: How is Lumazine Synthase (LS) purified for studies involving this compound as a substrate or inhibitor?
Answer:
LS purification involves:
- Size-exclusion chromatography (Superdex 200 column) to isolate the ~16 kDa monomer, confirmed by SDS-PAGE .
- Tag-based affinity purification (e.g., His-tag) for recombinant LS, followed by tag cleavage and buffer exchange to remove imidazole, which can interfere with chloromethyl group reactivity .
Basic: What structural characterization methods are used to validate this compound binding to LS?
Answer:
- X-ray crystallography : Resolves binding modes at 1.6–2.3 Å resolution, identifying interactions between the chloromethyl group and LS active-site residues (e.g., Arg148 in Mycobacterium tuberculosis LS) .
- Fluorescence quenching assays : Track changes in LS tryptophan fluorescence upon ligand binding, with ΔF/F₀ ≥ 0.5 indicating strong binding .
Advanced: How can cryo-EM resolve structural ambiguities in LS-6-Chloromethyl Lumazine complexes?
Answer:
Cryo-EM pipelines (e.g., RELION or cryoSPARC) process LS-ligand complexes at 2.3–3.0 Å resolution, particularly for icosahedral LS assemblies. Challenges include:
- Heterogeneous ligand occupancy : Use 3D variability analysis to distinguish fully vs. partially occupied binding sites .
- Beam-induced chloromethyl group degradation : Minimize exposure to ≤10 e⁻/Ų during data acquisition .
Advanced: How do molecular dynamics (MD) simulations clarify discrepancies in inhibitor binding kinetics?
Answer:
MD simulations (100–1000 ps) of M. tuberculosis LS with this compound analogs reveal:
- Hydrogen bond stability : Key interactions (e.g., with Thr135) persist in >80% of frames, while water-mediated bridges fluctuate .
- Chloromethyl group torsional strain : RMSD >1.5 Å in simulations indicates conformational instability, explaining lower IC₅₀ values vs. rigid analogs .
Advanced: How to design enzyme inhibition assays accounting for LS quaternary structure variability?
Answer:
- Pentameric vs. icosahedral LS : Use dynamic light scattering (DLS) to confirm oligomeric state pre-assay. Pentamers (e.g., Brucella LS) show 10-fold lower Kᵢ for this compound than icosahedral forms (e.g., Aquifex aeolicus LS) due to active-site accessibility .
- Activity normalization : Adjust substrate (3,4-dihydroxy-2-butanone 4-phosphate) concentration to account for assembly-dependent catalytic efficiency .
Advanced: How to reconcile contradictory data on LS assembly states in inhibitor studies?
Answer:
- pH-dependent assembly : LS from M. tuberculosis forms pentamers at pH <6.5 but icosahedrons at pH >7.0, altering inhibitor binding kinetics. Pre-equilibrate LS in assay buffers .
- Cross-linking validation : Use glutaraldehyde (0.1%) to stabilize assemblies before structural analysis .
Advanced: What computational strategies improve virtual screening for LS inhibitors like this compound?
Answer:
- Docking against flexible active sites : Use Rosetta Ligand with ensemble docking to account for LS conformational changes (e.g., loop residues 40–60) .
- Pharmacophore filters : Prioritize molecules with (i) a planar heterocycle and (ii) electronegative substituents (e.g., Cl, NO₂) mimicking the lumazine scaffold .
Advanced: Can this compound derivatives be repurposed for drug delivery systems?
Answer:
- Protein cage encapsulation : Engineered LS icosahedrons (e.g., AaLS-IC) encapsulate chloromethyl-functionalized drugs via pH-triggered assembly, achieving 70–90% loading efficiency .
- Targeted release : Chloromethyl groups enable covalent conjugation to lysine residues in cancer cell surface proteins, enhancing cellular uptake .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
